molecular formula C11H14N4 B8314539 1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

Cat. No. B8314539
M. Wt: 202.26 g/mol
InChI Key: FGFWOGUDDOLZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethylpyrimidine

InChI

InChI=1S/C11H14N4/c1-4-10-6-12-11(13-7-10)15-9(3)5-8(2)14-15/h5-7H,4H2,1-3H3

InChI Key

FGFWOGUDDOLZQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2C(=CC(=N2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Ethyl-2-hydrazinopyrimidine (400 mg, 2.89 mmol) was suspended in 3 mL of water, and acetylacetone (314 μL, 3.04 mmol) and 2 mol/L hydrochloric acid (330 μL) were added thereto and stirred at room temperature for 23 hours. 2 mL of sodium hydroxide aqueous solution was added to the reaction mixture to adjust the pH to 12. The mixture was extracted with ethyl acetate three times, and the organic phase was washed with saturated brine, dried over anhydrous sodium sulfate, and then filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→10:90) and silica gel column chromatography (methylene chloride:methanol=100:0→95:5) to give 203 mg of the title compound (yield 35%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.